SN-38-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

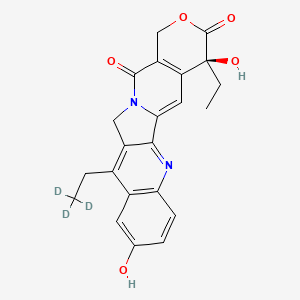

(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHBVJOVLFPMQE-MVTYLIICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849647 | |

| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718612-49-8 | |

| Record name | (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SN-38 mechanism of action and its relevance to irinotecan

An In-depth Technical Guide to the Mechanism of Action of SN-38 and its Relevance to Irinotecan

Abstract

Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of colorectal cancer. Its clinical efficacy is entirely dependent on its conversion to the active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). SN-38 is a potent topoisomerase I inhibitor, approximately 100- to 1000-fold more cytotoxic than its parent compound.[1] This guide provides a detailed examination of the molecular mechanism of SN-38, its metabolic activation from irinotecan, the cellular consequences of its activity, and the key experimental protocols used in its study. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this critical anticancer agent.

Metabolic Activation of Irinotecan to SN-38

Irinotecan is a water-soluble prodrug that requires bioactivation to exert its cytotoxic effects. This conversion is primarily mediated by carboxylesterase (CES) enzymes, with human CES2 being the isoform with significantly higher affinity and catalytic efficiency for this reaction compared to CES1.[2][3] This enzymatic hydrolysis occurs predominantly in the liver and tumor tissues, converting the bulky piperidino-carbonyloxy group of irinotecan into a hydroxyl group, thus forming SN-38.[3][4]

The efficiency of this conversion is a critical determinant of both the efficacy and toxicity of irinotecan treatment and exhibits significant inter-individual variability.[5] Subsequently, SN-38 is inactivated, mainly in the liver, through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is then eliminated.

Visualization of Irinotecan Metabolism

The metabolic pathway from the inactive prodrug to the active metabolite and its subsequent inactivation is a crucial concept.

References

- 1. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Human plasma carboxylesterase and butyrylcholinesterase enzyme activity: correlations with SN-38 pharmacokinetics during a prolonged infusion of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Pharmaceutical Insights: A Technical Guide to Isotopic Labeling with Deuterium in Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules has emerged as a powerful tool in modern pharmaceutical research. This in-depth technical guide explores the core principles of deuterium labeling, its profound impact on drug metabolism and pharmacokinetics, and its application in bioanalytical assays. By leveraging the subtle yet significant mass difference between hydrogen and deuterium, researchers can gain invaluable insights into a drug's behavior, leading to the development of safer and more effective therapies.

Core Principles: The Deuterium Kinetic Isotope Effect

The foundation of deuterium's utility in drug development lies in the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[1] This phenomenon can be strategically employed to enhance a drug's metabolic stability.

By selectively replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown can be significantly reduced.[1] This can lead to several desirable outcomes:

-

Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, increased plasma exposure (Area Under the Curve or AUC), and more stable drug concentrations in the body. This may allow for less frequent dosing, improving patient compliance.[2][3]

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic byproduct, deuterating the site of that metabolic reaction can decrease the formation of the harmful metabolite.[2]

-

Increased Efficacy: By maintaining therapeutic concentrations for a longer duration, the overall effectiveness of the drug may be enhanced.[2]

It is important to note that the magnitude of the KIE can vary depending on the specific enzyme and reaction mechanism involved. For cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs, the KIE can be substantial.[4]

Applications in Drug Analysis

Beyond modifying a drug's metabolic profile, deuterium labeling is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Deuterated Internal Standards:

Deuterated analogs of a drug are widely used as internal standards in quantitative bioanalysis.[5][6] Because they are chemically identical to the analyte of interest, they co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer. This allows for precise correction of variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and reliable quantification of the drug in biological matrices such as plasma and whole blood.[5][6]

Quantitative Data on the Impact of Deuteration

The following tables summarize the impact of deuterium substitution on the pharmacokinetic parameters of various drugs from preclinical and clinical studies.

Table 1: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Species | Key Pharmacokinetic Parameter | Fold Change (Deuterated vs. Non-Deuterated) | Reference |

| Methadone | d₉-Methadone | Mouse | Area Under the Curve (AUC) | 5.7-fold increase | [3] |

| Methadone | d₉-Methadone | Mouse | Maximum Concentration (Cmax) | 4.4-fold increase | [3] |

| Methadone | d₉-Methadone | Mouse | Clearance (CL) | 5.2-fold decrease | [3] |

| Tetrabenazine | Deutetrabenazine | Human | Area Under the Curve (AUC) | Increased | [7] |

| Tetrabenazine | Deutetrabenazine | Human | Half-life (t½) | Increased | [7] |

| Ivacaftor | CTP-656 | Human | Maximum Concentration (Cmax) | Increased | [7] |

| Ivacaftor | CTP-656 | Human | Half-life (t½) | Increased | [7] |

| Ivacaftor | CTP-656 | Human | Area Under the Curve (AUC) | Increased | [7] |

| Enzalutamide | Deuterated Enzalutamide | Rat | Area Under the Curve (AUC) | Significantly Increased | [7] |

| Enzalutamide | Deuterated Enzalutamide | Rat | Half-life (t½) | Significantly Increased | [7] |

| Enzalutamide | Deuterated Enzalutamide | Rat | Maximum Concentration (Cmax) | Significantly Increased | [7] |

Table 2: In Vitro Metabolic Stability of d₉-Methadone vs. Methadone

| Enzyme Source | Drug | Apparent Kₘ (μM) | Apparent Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ) (μL/min/mg protein) |

| Mouse Liver Microsomes | Methadone | 26.3 ± 4.5 | 1056 ± 78 | 40.1 |

| Mouse Liver Microsomes | d₉-Methadone | 10.1 ± 2.1 | 425 ± 43 | 42.1 |

| Human Liver Microsomes | Methadone | 51.0 ± 8.7 | 530 ± 45 | 10.4 |

| Human Liver Microsomes | d₉-Methadone | 25.0 ± 5.4 | 210 ± 23 | 8.4 |

| Data adapted from[3] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a deuterated drug candidate compared to its non-deuterated counterpart using human liver microsomes.

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

- Test Compound Stock Solutions: Prepare 20 mM stock solutions of the deuterated and non-deuterated test compounds in DMSO. Further dilute to 125 µM in acetonitrile.[8]

- Human Liver Microsomes (HLM): Thaw a vial of pooled HLM (e.g., 20 mg/mL) at 37°C. Dilute to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer.[8][9][10][11]

- NADPH Regenerating System: Prepare a solution containing 3 mM NADP⁺, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[8]

- Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., a structurally related compound or a different deuterated analog) in acetonitrile.

2. Incubation Procedure:

- Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

- In a 96-well plate, add the HLM suspension to each well.[8]

- Add the test compound solution (deuterated or non-deuterated) to the wells to achieve a final concentration of 1-2 µM.[8][10]

- Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[8][10][11]

- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 5 volumes of ice-cold acetonitrile containing the internal standard.[8][10][11]

- Include negative controls without the NADPH regenerating system to assess non-enzymatic degradation.[8][11]

3. Sample Processing and Analysis:

- Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the microsomal proteins.[8]

- Transfer the supernatant to a new plate for LC-MS/MS analysis.

- Analyze the samples by LC-MS/MS to determine the remaining concentration of the test compound at each time point.

4. Data Analysis:

- Plot the natural logarithm of the percentage of the remaining parent compound versus time.

- Determine the elimination rate constant (k) from the slope of the linear regression.

- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

- Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) * (incubation volume / microsomal protein amount).[10]

Protocol 2: LC-MS/MS Bioanalysis of a Drug and its Deuterated Internal Standard in Plasma

This protocol provides a general framework for the quantitative analysis of a drug in plasma using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation):

- To 50 µL of plasma sample, add 240 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 3:1, v/v) containing the deuterated internal standard at a known concentration.[10]

- Vortex the mixture vigorously to precipitate proteins.

- Centrifuge the samples to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.[12]

- Mobile Phase A: 0.1% formic acid in water.[12]

- Mobile Phase B: Methanol or acetonitrile.[12]

- Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute the analyte and internal standard. For example, a 5-minute linear gradient from 20% to 95% B.[12]

- Flow Rate: A typical flow rate is 0.20 mL/min.[12]

- Injection Volume: 30 µL.[12]

- Tandem Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example, for Phenytoin and its deuterated standard:

- Phenytoin: m/z 253.10 → 182.30[6]

- Phenytoin-D₁₀: m/z 263.30 → 192.20[6]

- Optimize other MS parameters such as cone voltage and collision energy for each transition to achieve maximum sensitivity.

3. Data Analysis:

- Integrate the peak areas of the analyte and the internal standard for each sample, calibrator, and quality control sample.

- Calculate the peak area ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in deuterium labeling for drug analysis.

References

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. research-portal.uu.nl [research-portal.uu.nl]

Decoding the Certificate of Analysis for SN-38-d3: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide to understanding the Certificate of Analysis (CoA) for SN-38-d3, a deuterated analog of SN-38, the active metabolite of the anticancer drug irinotecan. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical quality attributes of this compound, details the experimental methodologies used for its characterization, and explains the significance of the data presented. This compound is primarily utilized as an internal standard in mass spectrometry-based bioanalytical assays for the accurate quantification of SN-38 in pharmacokinetic and metabolism studies.[1][2]

Overview of SN-38 and the Role of this compound

SN-38, or 7-ethyl-10-hydroxycamptothecin, is a potent topoisomerase I inhibitor.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, it induces single and double-strand DNA breaks, leading to cell cycle arrest in the S phase and subsequent apoptosis.[5][6][7] Its parent drug, irinotecan (CPT-11), is a prodrug that is converted to the significantly more cytotoxic SN-38 by carboxylesterases in the body.[3][7] Due to its high potency, understanding the pharmacokinetic profile of SN-38 is critical for optimizing cancer therapy and managing toxicity.

This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of SN-38.[1] In liquid chromatography-mass spectrometry (LC-MS) analysis, a known amount of this compound is added to biological samples. As it is chemically identical to SN-38, it co-elutes and experiences similar ionization effects in the mass spectrometer, but its higher mass allows it to be distinguished from the endogenous analyte.[1][2][8] This corrects for variability during sample preparation and analysis, enabling highly accurate and precise quantification of SN-38.[1][9]

Interpreting the Certificate of Analysis: Key Analytical Data

The Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables summarize the typical quantitative data presented.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | 7-Ethyl-10-hydroxycamptothecin-d3 |

| CAS Number | 718612-49-8 |

| Molecular Formula | C₂₂H₁₇D₃N₂O₅ |

| Molecular Weight | 395.42 g/mol |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO and DMF |

| Storage Conditions | -20°C, protect from light |

Table 2: Purity and Quality Control

| Test | Method | Acceptance Criteria | Result |

| Chemical Purity | HPLC/UPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated forms (d₃) | 99.6% |

| Unlabeled SN-38 | Mass Spectrometry | ≤ 0.5% | 0.1% |

| Residual Solvents | GC-HS (USP <467>) | Meets USP requirements | Complies |

| Elemental Impurities | ICP-MS (USP <232>/<233>) | Meets USP requirements | Complies |

| Microbial Content | USP <61>/<62> | Meets USP requirements | Complies |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Detailed Experimental Protocols

The analytical methods cited in the CoA are based on established pharmacopeial standards and validated scientific procedures.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method separates this compound from any chemical impurities.

-

Instrumentation: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer such as 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm.[10]

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol). The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.

Isotopic Purity by Mass Spectrometry

This test is critical for an internal standard to ensure it does not interfere with the measurement of the unlabeled analyte.

-

Instrumentation: High-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Procedure: A dilute solution of this compound is infused or injected into the mass spectrometer. The instrument acquires a full scan mass spectrum. The relative intensities of the ion corresponding to this compound ([M+H]⁺ at m/z 396.1) and the unlabeled SN-38 ([M+H]⁺ at m/z 393.1) are measured.[1] The isotopic purity is calculated based on the relative abundance of the deuterated species.[3][11][12]

Residual Solvents (USP <467>)

This test quantifies any organic volatile impurities remaining from the manufacturing process.

-

Instrumentation: Gas Chromatography (GC) with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Procedure: A sample of this compound is dissolved in a suitable solvent (e.g., DMSO) in a headspace vial. The vial is heated to volatilize the solvents, and an aliquot of the headspace gas is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.[4][5][7][13] Solvents are classified based on their toxicity (Class 1, 2, or 3), and limits are set accordingly.[5][7]

Elemental Impurities (USP <232>/<233>)

This analysis has replaced the older heavy metals test and provides a more specific and sensitive measurement of elemental contaminants.

-

Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Procedure: The this compound sample is digested in acid to bring the elements into solution. The solution is then introduced into the ICP-MS system, where the elements are ionized and detected. The concentration of each of the 24 elemental impurities of concern is determined and compared against the permissible daily exposure (PDE) limits.

Microbial Contamination (USP <61> & <62>)

These tests ensure the material is free from excessive levels of microorganisms.

-

USP <61> - Microbial Enumeration: This test quantifies the total number of aerobic bacteria and fungi. The sample is incubated on growth media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi), and the resulting colonies are counted.[6][14][15][16]

-

USP <62> - Tests for Specified Microorganisms: This test screens for the presence of objectionable microorganisms such as E. coli, Salmonella, Pseudomonas aeruginosa, and Staphylococcus aureus using selective growth media.[6][14]

Visualization of Key Processes

To further clarify the context and application of this compound, the following diagrams illustrate its mechanism of action and the analytical workflow for its use.

Caption: Mechanism of action of SN-38 leading to cancer cell apoptosis.

Caption: Workflow for quantifying SN-38 using this compound as an internal standard.

Conclusion

The Certificate of Analysis for this compound is a critical document that assures its identity, purity, and suitability for its intended use as an internal standard. A thorough understanding of each parameter and the underlying analytical methodology is essential for researchers to have confidence in the accuracy and reliability of their quantitative bioanalytical data. This guide provides the necessary framework for interpreting this vital quality control document, ensuring the integrity of research and development in cancer therapeutics.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispec.co.th [scispec.co.th]

- 5. Residual Solvents testing - USP Residual Solvents <467> Testing - Eurofins Scientific [eurofins.com.au]

- 6. USP 61 & USP 62 | CPT Labs [cptclabs.com]

- 7. uspnf.com [uspnf.com]

- 8. waters.com [waters.com]

- 9. scispace.com [scispace.com]

- 10. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ospt.osi.lv [ospt.osi.lv]

- 14. ARL Bio Pharma | USP and USP Microbial Tests for Non-Sterile Products [arlok.com]

- 15. amts.com [amts.com]

- 16. microbe-investigations.com [microbe-investigations.com]

Commercial Suppliers of High-Purity SN-38-d3: A Technical Guide

For researchers, scientists, and drug development professionals requiring high-purity deuterated SN-38 (SN-38-d3) for use as an internal standard in pharmacokinetic and metabolic studies, several commercial suppliers offer this critical reagent. This guide provides a summary of available suppliers, a detailed technical overview of its application, and relevant biological pathways.

Commercial Supplier Overview

High-purity this compound is available from a number of reputable suppliers specializing in stable isotope-labeled compounds and research chemicals. The following table summarizes key quantitative data from various suppliers to facilitate comparison. Purity levels are consistently high across suppliers, ensuring reliability for sensitive analytical applications.

| Supplier | Catalog Number | Purity | Available Quantities | Molecular Formula |

| MedchemExpress | HY-13704S | 98.79% | Inquire | C₂₂H₁₇D₃N₂O₅ |

| Cayman Chemical | 40133 | ≥99% deuterated forms (d1-d3)[1][2] | 1 mg | C₂₂H₁₇D₃N₂O₅[1] |

| CymitQuimica | TRC-S598502 | Inquire | 1 mg, 10 mg, 2500 µg[3] | C₂₂H₁₇D₃N₂O₅ |

| Santa Cruz Biotechnology | sc-217992 | Inquire | Inquire | C₂₂H₁₇D₃N₂O₅[4] |

| Immunomart | Inquire | Inquire | 1 mg, 5 mg, 10 mg, 25 mg[5] | C₂₂H₂₀N₂O₅ |

Experimental Protocols: Quantification of SN-38 using this compound Internal Standard by LC-MS/MS

This compound is predominantly utilized as an internal standard for the accurate quantification of SN-38 in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to SN-38, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations during sample processing and analysis.

Sample Preparation (Human Plasma)

This protocol is a generalized procedure based on common methodologies described in the literature. Researchers should optimize the protocol for their specific instrumentation and experimental needs.

-

Protein Precipitation:

-

To 100 µL of human plasma sample, add a known concentration of this compound working solution.

-

Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex and centrifuge again to remove any particulate matter.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. A representative gradient is as follows:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

SN-38: The precursor ion [M+H]⁺ is m/z 393.2. A common product ion for quantification is m/z 349.2.

-

This compound: The precursor ion [M+H]⁺ is m/z 396.2. The corresponding product ion is m/z 352.2.

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and specificity.

Signaling Pathways and Experimental Workflows

Irinotecan Metabolism and SN-38 Activation

Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterase enzymes primarily in the liver. SN-38 is subsequently inactivated by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G), which is then excreted. The efficacy and toxicity of irinotecan are therefore dependent on the balance of this metabolic pathway.

Caption: Metabolic activation of Irinotecan to SN-38 and its subsequent inactivation.

SN-38 Mechanism of Action: Topoisomerase I Inhibition

SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by creating single-strand breaks. SN-38 binds to the Top1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex.

Caption: SN-38 stabilizes the Topoisomerase I-DNA complex, leading to DNA damage.

Experimental Workflow: Bioanalytical Method Validation

A typical workflow for the validation of a bioanalytical method for SN-38 quantification using this compound involves several key stages to ensure the reliability, reproducibility, and accuracy of the results.

Caption: Workflow for bioanalytical method validation of SN-38 quantification.

References

- 1. Trace analysis of SN-38 in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

SN-38-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SN-38-d3, a deuterated analog of SN-38, the active metabolite of the chemotherapeutic agent irinotecan. This document details its chemical properties, and for its biologically active, unlabeled counterpart SN-38, delves into its mechanism of action, relevant signaling pathways, and experimental data.

Core Compound Identification: this compound

This compound is the deuterium-labeled form of SN-38, primarily utilized as an internal standard for the quantification of SN-38 in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value | Citations |

| CAS Number | 718612-49-8 | [1][2][3] |

| Molecular Formula | C22H17D3N2O5 | [1][2][3] |

| Molecular Weight | 395.42 g/mol | [2][3] |

| Synonyms | 7-Ethyl-10-Hydroxycamptothecin-d3, (4S)-4-Ethyl-11-(ethyl-d3)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [1][4] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | ≥99% deuterated forms (d1-d3) | [1] |

Biological Activity and Mechanism of Action of SN-38

As this compound is chemically and biologically analogous to SN-38, the following sections will focus on the well-documented activities of SN-38. SN-38 is a potent topoisomerase I inhibitor and the active metabolite of the prodrug irinotecan.[1] Its primary mechanism of action involves the inhibition of DNA and RNA synthesis.[2]

Inhibition of Topoisomerase I

The central mechanism of SN-38's cytotoxic activity is its interaction with the topoisomerase I-DNA complex. This interaction leads to the stabilization of the cleavable complex, which in turn results in DNA single-strand breaks. These breaks are converted to double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis.

References

The Cornerstone of Precision: A Technical Guide to Internal Standards in LC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the accuracy and reliability of quantitative data are paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can compromise the integrity of quantitative results. This technical guide provides an in-depth exploration of the fundamental principles and practical applications of the internal standard (IS) method in LC-MS, a technique crucial for mitigating analytical variability and ensuring the generation of high-fidelity data.

The "Why": The Fundamental Role of an Internal Standard

An internal standard is a compound of known concentration that is added to all samples, including calibration standards and quality controls, at a consistent amount before the analytical process begins.[1] Its primary purpose is to compensate for variations that can occur at various stages of the LC-MS workflow, from sample preparation to final detection.[1] By normalizing the response of the analyte to the response of the IS, the precision and accuracy of the quantitative results are significantly improved.

The use of an internal standard is predicated on the assumption that the IS and the analyte will behave similarly during the analytical process.[1] Any loss of analyte during sample extraction, inconsistencies in injection volume, or fluctuations in instrument response should be mirrored by a proportional change in the internal standard's signal.[1] This allows for a ratiometric calculation that corrects for these variations.

The "What": Selecting the Ideal Internal Standard

The choice of an internal standard is a critical decision that can significantly impact the quality of the analytical data. The ideal IS should possess several key characteristics:

-

Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure it behaves analogously during sample preparation and analysis.

-

Co-elution (for Isotope-Labeled IS): For the most effective correction of matrix effects, the IS should co-elute with the analyte.

-

Mass-to-Charge (m/z) Difference: The IS must have a different mass-to-charge ratio from the analyte to be distinguished by the mass spectrometer.

-

Absence in Samples: The internal standard should not be naturally present in the biological matrix being analyzed.

-

Commercial Availability and Purity: The IS should be readily available in a highly pure form.

There are two primary types of internal standards used in LC-MS:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in LC-MS analysis.[1] In a SIL-IS, one or more atoms in the analyte molecule are replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N). Because they are nearly chemically identical to the analyte, they exhibit very similar extraction recovery, chromatographic retention, and ionization efficiency, providing the most accurate correction for analytical variability.[1]

-

Structural Analogue Internal Standards: These are molecules that are structurally similar to the analyte but are not isotopically labeled. They are often used when a SIL-IS is not available or is cost-prohibitive. While they can compensate for some variability, they may not perfectly mimic the analyte's behavior, particularly concerning matrix effects.[1]

The following diagram illustrates the decision-making process for selecting an appropriate internal standard:

Caption: Decision pathway for selecting a suitable internal standard.

The "How": Experimental Protocols

The successful implementation of the internal standard method relies on a well-defined and consistently executed experimental protocol. The following sections outline the key steps involved.

General Experimental Workflow

The diagram below illustrates a typical workflow for a quantitative LC-MS analysis utilizing an internal standard.

Caption: A generalized workflow for quantitative LC-MS analysis using an internal standard.

Detailed Methodologies

This protocol provides a representative example of a sample preparation procedure for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard.

-

Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Aliquoting: Aliquot 100 µL of each sample, standard, and QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of the stable isotope-labeled drug in methanol) to each tube. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS analysis.

The following are example LC-MS/MS parameters. These will need to be optimized for the specific analyte and internal standard.

| Parameter | Setting |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 454.3 -> 397.2 |

| MRM Transition (IS) | e.g., m/z 458.3 -> 401.2 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

Data Presentation and Interpretation

A key aspect of the internal standard method is the construction of a calibration curve and the subsequent calculation of the analyte concentration in unknown samples.

Building the Calibration Curve

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

The following diagram illustrates the relationship between the analyte, internal standard, and the resulting calibration curve.

Caption: The logical flow of constructing and using a calibration curve with an internal standard.

Quantitative Data Summary

The use of an internal standard significantly improves the precision and accuracy of quantitative measurements. The following table presents a representative dataset demonstrating this improvement.

Table 1: Comparison of Quantitative Performance With and Without an Internal Standard

| Sample | Nominal Conc. (ng/mL) | Measured Conc. (w/o IS) (ng/mL) | % Accuracy (w/o IS) | Measured Conc. (with IS) (ng/mL) | % Accuracy (with IS) |

| QC Low | 10.0 | 12.5 | 125.0% | 10.2 | 102.0% |

| QC Mid | 100.0 | 85.0 | 85.0% | 98.5 | 98.5% |

| QC High | 800.0 | 920.0 | 115.0% | 808.0 | 101.0% |

| Precision (%CV) | - | 18.5% | - | 2.1% | - |

Note: This is a representative dataset to illustrate the concept.

As shown in Table 1, the use of an internal standard results in measured concentrations that are much closer to the nominal values, leading to significantly improved accuracy and precision (lower %CV).

Calculation of Analyte Concentration

Once a linear calibration curve is established (y = mx + c), where 'y' is the peak area ratio, 'x' is the analyte concentration, 'm' is the slope, and 'c' is the y-intercept, the concentration of the analyte in an unknown sample can be calculated using the following equation:

Analyte Concentration (Unknown) = (Peak Area Ratio (Unknown) - c) / m

Method Validation

For regulated bioanalysis, LC-MS methods utilizing an internal standard must undergo rigorous validation to ensure they are fit for purpose. Key validation parameters, as guided by regulatory bodies like the U.S. Food and Drug Administration (FDA), include:

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[2] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for accuracy and a precision of ≤15% CV (≤20% at the LLOQ).[2]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[2]

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[3]

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The internal standard method is an indispensable technique in modern LC-MS for achieving accurate and precise quantification. By compensating for the inherent variability of the analytical process, it ensures the reliability and reproducibility of results, which is of utmost importance in drug development, clinical diagnostics, and other scientific disciplines. The careful selection of an appropriate internal standard, coupled with a well-designed and validated experimental protocol, forms the foundation for generating high-quality quantitative data that can be trusted to make critical scientific and regulatory decisions.

References

Methodological & Application

Application Note: Quantification of SN-38 in Human Plasma by UHPLC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of SN-38, the active metabolite of the anticancer drug irinotecan, in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation, followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis. SN-38-d3 is employed as the stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

SN-38 is the pharmacologically active metabolite of irinotecan, a topoisomerase I inhibitor used in the treatment of various cancers.[1][2] Due to its potent antitumor activity and significant inter-individual pharmacokinetic variability, accurate quantification of SN-38 in plasma is crucial for drug development and clinical research.[1][2] This protocol describes a robust and reliable UHPLC-MS/MS method for the determination of SN-38 in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.[3][4]

Experimental Workflow

The overall experimental workflow for the quantification of SN-38 in human plasma is depicted below.

Figure 1: Experimental workflow for SN-38 quantification.

Materials and Reagents

-

SN-38 (purity ≥98%)

-

This compound (purity ≥99%)[3]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank, drug-free)

Equipment

-

UHPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Microcentrifuge

-

Pipettes

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of SN-38 and this compound individually in DMSO or methanol at a concentration of 1 mg/mL.[3][5] Store these stock solutions in amber glass vials at -80°C.

-

Working Solutions: Prepare working solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile containing 0.2% formic acid to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,500 rpm for 15 minutes.

-

Transfer the supernatant to a clean tube for analysis.

UHPLC-MS/MS Conditions

| Parameter | Condition |

| UHPLC System | |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water[3][6] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| SN-38 | 393.0 > 349.0 m/z[3] |

| This compound | 396.1 > 352.1 m/z[3] |

Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank human plasma with known concentrations of SN-38. A typical calibration range is 1–500 ng/mL.[3]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3, 75, and 400 ng/mL).[3]

Data Analysis and Quantification

The quantification of SN-38 is based on the ratio of the peak area of SN-38 to that of the internal standard, this compound.

Figure 2: Logical diagram of the quantification process.

Method Validation Summary

The following tables summarize the typical performance characteristics of this method, compiled from various validated assays.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| SN-38 | 1 - 500[3] | Linear (1/x² weighted) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 3[3] | ≤ 8.70[7] | ≤ 8.31[7] | 95 - 105 |

| MQC | 75[3] | ≤ 9.11[7] | ≤ 11.29[7] | 98 - 102 |

| HQC | 400[3] | ≤ 9.90[7] | ≤ 9.64[7] | 97 - 103 |

Data presented are representative and may vary between laboratories.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of SN-38 in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for research applications in drug development and pharmacology.

References

- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. Quantitative Determination of Liposomal Irinotecan and SN-38 Concentrations in Plasma Samples from Children with Solid Tumors: Use of a Cryoprotectant Solution to Enhance Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: A Validated LC-MS/MS Method for the Quantification of SN-38 and its Deuterated Internal Standard, SN-38-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of SN-38, the active metabolite of the anticancer drug irinotecan, and its stable isotope-labeled internal standard, SN-38-d3, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is the potent, active metabolite of the prodrug irinotecan (CPT-11), a key chemotherapeutic agent used in the treatment of various solid tumors, most notably colorectal cancer.[1][2] Irinotecan is converted to SN-38 by carboxylesterases, and SN-38 is subsequently detoxified via glucuronidation.[1] The clinical efficacy and toxicity of irinotecan are more closely correlated with the pharmacokinetics of SN-38. Therefore, a sensitive and robust bioanalytical method for the accurate quantification of SN-38 in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of SN-38 due to its high sensitivity, specificity, and speed.[3][4] This application note details a validated LC-MS/MS method for the determination of SN-38, utilizing this compound as an internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

SN-38 and this compound reference standards

-

High-purity water (Milli-Q or equivalent)

-

LC-MS grade acetonitrile, methanol, and formic acid

-

Control biological matrix (e.g., human plasma)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of SN-38 and this compound in DMSO or methanol.

-

Working Solutions: Prepare serial dilutions of the SN-38 stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting SN-38 from plasma samples.[5][6][7]

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for improved resolution and faster analysis times.[9]

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation of SN-38.[3][9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient Elution:

-

0-1.5 min: 35% to 75% B

-

1.5-2.5 min: 75% to 35% B

-

2.5-3.0 min: Hold at 35% B

-

-

Column Temperature: 45 °C.[9]

-

Injection Volume: 5-10 µL.[3]

Mass Spectrometry (MS/MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[1][3]

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions:

-

SN-38: Precursor ion (m/z) 393.1 → Product ion (m/z) 349.1.[3][10]

-

This compound: The precursor ion will be shifted by +3 Da (m/z 396.1), and the product ion may also be shifted depending on the location of the deuterium atoms. It's crucial to optimize this transition using the deuterated standard. A common transition would be m/z 396.1 → 352.1.

-

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for SN-38.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| SN-38 | 0.5 - 1000 | y = 0.201x + 25.49[8] | > 0.99[3] |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 15 | < 15 | < 15 | 85 - 115 |

| High | 75 | < 15 | < 15 | 85 - 115 |

Data adapted from representative bioanalytical method validation guidelines.[8]

Table 3: Method Sensitivity and Recovery

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[10] |

| Limit of Detection (LOD) | 2 ng/mL[8] |

| Mean Extraction Recovery | > 85%[3][8] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the LC-MS/MS workflow for SN-38 quantification.

Caption: LC-MS/MS workflow for SN-38 analysis.

SN-38 Mechanism of Action

This diagram depicts the signaling pathway illustrating the mechanism of action of SN-38 as a topoisomerase I inhibitor.

References

- 1. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple and sensitive LC/MS/MS assay for 7-ethyl-10-hydroxycamptothecin (SN-38) in mouse plasma and tissues: application to pharmacokinetic study of liposome entrapped SN-38 (LE-SN38) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Storage of SN-38-d3 Stock Solutions

AN-001

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SN-38-d3. This compound is the deuterated stable isotope-labeled version of SN-38, the active metabolite of the chemotherapy drug irinotecan. Due to its poor aqueous solubility and the instability of its active lactone ring, proper handling is critical for its use as an internal standard in quantitative bioanalytical assays. This guide outlines the recommended solvents, dissolution techniques, and storage conditions to ensure the stability and integrity of this compound solutions for researchers, scientists, and drug development professionals.

Introduction

SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor, exhibiting up to 1,000-fold more cytotoxicity than its prodrug, irinotecan. Its clinical utility, however, is hampered by extreme hydrophobicity and the instability of its essential α-hydroxy-δ-lactone ring at physiological pH. This compound is the deuterium-labeled analog of SN-38 and is an indispensable tool in clinical and preclinical research, primarily serving as an internal standard for the accurate quantification of SN-38 levels by mass spectrometry.

The accuracy of such quantitative studies depends entirely on the precise concentration and stability of the this compound stock solution. This protocol addresses the key challenges of this compound's poor solubility and chemical instability to ensure reliable and reproducible experimental results.

Materials and Equipment

3.1 Materials and Reagents

-

This compound powder (≥99% deuterated forms)

-

Anhydrous Dimethyl Sulfoxide (DMSO), spectrophotometric or LC-MS grade

-

Inert gas (Argon or Nitrogen)

-

Low-retention, amber polypropylene microcentrifuge tubes

-

Pipette tips

3.2 Equipment

-

Analytical balance

-

Fume hood or biological safety cabinet

-

Vortex mixer

-

Bath sonicator

-

Calibrated pipettes

-

-20°C and -80°C freezers

This compound Properties and Storage Conditions

The following tables summarize the key properties and recommended storage conditions for this compound.

Table 1: Solubility Data

| Solvent | Concentration | Method / Notes |

| DMSO | ~25-50 mg/mL | Sonication or gentle warming may be required. Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility. |

| Methanol | Slightly Soluble | Specific concentration data is limited. |

| Ethanol | < 1 mg/mL (Insoluble) | Not a recommended solvent for stock preparation. |

| Aqueous Buffers | Sparingly Soluble | Not recommended for primary stock solutions. For working solutions, first dissolve in DMSO then dilute in buffer. A 1:2 DMSO:PBS (pH 7.2) solution yields ~0.3 mg/mL. |

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Powder (Solid) | -20°C | ≥ 3 years | Store in a desiccator, protected from light. |

| Stock Solution in DMSO | -80°C | 6 - 12 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |

| Stock Solution in DMSO | -20°C | 1 month | Suitable for short-term storage. |

| Aqueous Dilutions | 2-8°C | < 24 hours | The lactone ring is unstable in aqueous solutions at neutral or basic pH. Prepare fresh for each experiment. |

Experimental Protocols

5.1 Safety Precautions SN-38 is a potent cytotoxic agent. Handle the compound and its solutions in a fume hood or ventilated cabinet. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

5.2 Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: In a fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 3.95 mg of this compound (Molecular Weight: ~395.4 g/mol ).

-

Solvent Addition: Transfer the powder to an appropriate sterile tube. Add the calculated volume of anhydrous DMSO. For 3.95 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes. If the solute is not fully dissolved, proceed with the following steps:

-

Sonication: Place the tube in a bath sonicator for 5-10 minute intervals until the solution is clear. Check for dissolution between intervals.

-

Gentle Warming (Optional): If sonication is insufficient, warm the solution in a water bath at 37-50°C for 5-10 minutes. Mix intermittently. Do not overheat.

-

-

Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the headspace of the tube with an inert gas like argon or nitrogen before final capping.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in low-retention, amber (or light-protected) polypropylene tubes.

-

Storage: Immediately place the aliquots in a labeled container and store at -80°C for long-term storage or -20°C for short-term use.

Visual Workflows and Diagrams

Caption: Workflow for preparing and storing this compound stock solution.

Caption: Decision flow for handling this compound from receipt to experimental use.

Application Notes

-

Lactone Ring Instability: The biological activity of SN-38 is dependent on its closed lactone E-ring. This ring rapidly and reversibly hydrolyzes to an inactive open-ring carboxylate form at pH > 7.0. Therefore, when preparing working solutions in aqueous buffers for assays, it is crucial to use them immediately. Acidifying the medium can improve stability if the experimental conditions permit.

-

Use as an Internal Standard: When using this compound as an internal standard for LC-MS, the stock solution should be diluted to a working concentration in a solvent compatible with the initial mobile phase or sample matrix. This working solution is then spiked into samples and calibration standards just prior to analysis.

-

DMSO Concentration in Assays: For cell-based assays, the final concentration of DMSO should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. A preliminary solvent tolerance test on the cell line is recommended.

-

Avoiding Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound and precipitation out of the solution. Aliquoting is the most effective strategy to mitigate this risk. Before use, an aliquot should be thawed completely and brought to room temperature, then vortexed gently to ensure a homogenous solution.

Application Note: Sample Preparation for SN-38 Analysis in Tissue Homogenates

Audience: Researchers, scientists, and drug development professionals.

Introduction: SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the anticancer drug irinotecan (CPT-11).[1][2] Irinotecan is a prodrug that is converted to SN-38 by carboxylesterase enzymes, primarily in the liver.[2] SN-38 is 100 to 1000 times more cytotoxic than its parent compound, exerting its therapeutic effect by inhibiting DNA topoisomerase I.[2] Accurate quantification of SN-38 concentrations in tissue is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies, providing insights into drug distribution, efficacy, and safety at the site of action.

However, the analysis of SN-38 in biological matrices presents significant challenges due to its poor water solubility and the pH-dependent instability of its active lactone ring.[3][4] At physiological pH (7.4), the active lactone form undergoes hydrolysis to an inactive, open-ring carboxylate form.[3][4] Therefore, sample preparation techniques must be meticulously designed to ensure complete extraction from complex tissue matrices, prevent degradation, and maintain the stability of the active lactone form, which is typically achieved through acidification.[1][4]

This application note provides detailed protocols for the most common and effective sample preparation techniques for SN-38 analysis in tissue homogenates: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Key Challenge: Stability of SN-38

The primary challenge in SN-38 quantification is the equilibrium between its active lactone and inactive carboxylate forms. The lactone ring is stable under acidic conditions (pH ≤ 4.5) but rapidly hydrolyzes at neutral or basic pH.[4] Therefore, acidification of the sample during and after homogenization is a critical step to ensure that quantitative analysis reflects the true concentration of the active compound.

Caption: pH-dependent equilibrium of SN-38 and the role of acidification.

General Experimental Workflow

The overall process for analyzing SN-38 in tissue involves several key stages, from sample collection to data acquisition. The choice of extraction technique depends on the tissue type, the required sensitivity, and the available instrumentation.

Caption: General workflow for SN-38 analysis from tissue samples.

Protocols for Sample Preparation

Tissue Homogenization (Prerequisite Step)

Proper homogenization is critical for ensuring the complete release of the analyte from the tissue matrix.

-

Materials:

-

Protocol:

-

Weigh the frozen tissue sample accurately.

-

Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:4 tissue weight to buffer volume ratio).[6] Using an acidic buffer is recommended to stabilize SN-38.[6]

-

Homogenize the sample until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

-

The resulting tissue homogenate is now ready for the extraction procedure. A small aliquot (e.g., 20-50 µL) is typically used for analysis.[5][7]

-

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins by adding a miscible organic solvent. It is widely used for its simplicity and effectiveness.

-

Method A: Acetonitrile/Methanol Precipitation

-

Materials:

-

Protocol:

-

Pipette 50 µL of tissue homogenate into a microcentrifuge tube.

-

Add 100 µL of the IS working solution, followed by 100 µL of the Acetonitrile:Methanol solvent.[7]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Add an appropriate volume of 0.5 M HCl to ensure the final solution is acidic.[7]

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]

-

Carefully transfer the supernatant to a clean tube for analysis.

-

Optional: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection into the analytical system.[1]

-

-

-

Method B: Acidified Methanol Precipitation

-

Materials:

-

Tissue homogenate

-

Precipitating solvent: 0.01 M HCl in Methanol (prepared as a 2:3 v/v mixture of 0.01 M HCl and Methanol)[1]

-

Microcentrifuge tubes, vortex mixer, centrifuge

-

-

Protocol:

-

To a known volume of tissue homogenate, add at least three volumes of the ice-cold acidified methanol precipitating solvent.[1]

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Incubate on ice or at -20°C for at least 30 minutes.[9]

-

Centrifuge at high speed for 10-15 minutes.

-

Collect the supernatant for direct injection or further processing (evaporation and reconstitution).[1]

-

-

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). This method can provide cleaner extracts than PPT.

-

Materials:

-

Tissue homogenate (after protein precipitation or enzymatic digestion)[10]

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Aqueous buffer at a specific pH

-

Microcentrifuge tubes, vortex mixer, centrifuge

-

-

Protocol:

-

Start with the supernatant from a protein precipitation step or an enzymatically digested tissue sample.[10]

-

Adjust the pH of the aqueous sample as needed to ensure SN-38 is in a non-ionized state, enhancing its partitioning into the organic solvent.

-

Add a volume of the immiscible organic extraction solvent (e.g., 3-5 times the sample volume).

-

Vortex vigorously for 5-10 minutes to facilitate the transfer of SN-38 into the organic phase.

-

Centrifuge for 5 minutes to achieve complete phase separation.

-

Carefully transfer the organic layer (top or bottom, depending on solvent density) to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen.

-

Reconstitute the residue in mobile phase for analysis.

-

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples by passing the liquid sample through a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a different solvent.

-

Materials:

-

Tissue homogenate supernatant

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water with 0.1% formic acid)

-

Wash solvent (e.g., 5% Methanol in water)[11]

-

Elution solvent (e.g., Acetonitrile or Methanol with 0.1% formic acid)

-

SPE vacuum manifold or positive pressure processor

-

-

Protocol:

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.[11]

-

Equilibration: Pass 1 mL of water (acidified if necessary) through the cartridge.[11] Do not let the sorbent bed go dry.

-

Loading: Load the pre-treated tissue homogenate supernatant onto the cartridge.[11]

-

Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol) to remove hydrophilic impurities.[11]

-

Elution: Elute SN-38 from the cartridge using 1 mL of a strong organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for SN-38 quantification in tissue homogenates.

Table 1: Method Linearity and Limits of Quantification

| Tissue Type | Analytical Method | Linearity Range | LLOQ / LLOD | Reference |

|---|---|---|---|---|

| Liver, Kidney | UPLC-MS/MS | 48.8 – 6250 nM | < 25 nM (LLOD) | [5][12] |

| Feces | UPLC-MS/MS | 39 – 5000 nM | < 25 nM (LLOD) | [5][12] |

| Brain Tumor | HPLC | 0.03 – 150 µg/mL | 1.02 µg/mL (LLOQ) | [13] |

| Mouse Plasma & Tissues | HPLC-Fluorescence | 5 – 1000 ng/mL | 5 ng/mL | [7] |

| Tumor Spheroids | nLC-MS/MS | 0.0025 - 0.5 µM | Not specified |[1] |

Table 2: Extraction Recovery and Method Precision

| Extraction Method | Tissue Type | Average Recovery (%) | Precision (%RSD) | Reference |

|---|---|---|---|---|

| Protein Precipitation | Tumor Spheroids | 82.4% - 93.9% | 7.9% - 12.5% | [1] |

| (HCl:Methanol) | ||||

| DMSO Extraction | Porcine Tissues/Tumors | > 90% | < 15% | [13][14] |

| Protein Precipitation | Plasma, Feces, Liver, Kidney | > 85% | < 15% | [5][12] |

| (Acetonitrile/Acid) | | | | |

The selection of an appropriate sample preparation technique is paramount for the successful and accurate quantification of SN-38 in tissue homogenates. Protein precipitation offers a rapid and simple workflow suitable for high-throughput screening, while liquid-liquid and solid-phase extraction provide cleaner extracts, which can improve sensitivity and reduce matrix effects in LC-MS/MS analysis. In all methods, maintaining an acidic environment throughout the preparation process is critical to stabilize the active lactone form of SN-38. The protocols and data presented in this application note serve as a comprehensive guide for researchers to develop and validate robust methods for their specific preclinical and clinical research needs.

References

- 1. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single protein encapsulated SN38 for tumor-targeting treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanoparticle-mediated delivery of a rapidly activatable prodrug of SN-38 for neuroblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Precipitation Procedures [sigmaaldrich.com]

- 10. Development and validation of an UPLC-MS/MS method for the determination of irinotecan (CPT-11), SN-38 and SN-38 glucuronide in human plasma and peritoneal tumor tissue from patients with peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN-38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Optimized UPLC-MS/MS Method for the Separation and Quantification of SN-38 and SN-38-d3